Sex pheromone inhibitor ipd1

TraA receptor competitive binding plasmid specificity

iPD1 is the only enterococcal sex pheromone inhibitor with >3,000-fold selectivity for the pPD1/TraA system (IC₅₀ 0.33 nM vs. >1,000 nM for iAD1, iCF10, iAM373, iOB1). This absolute specificity enables plasmid-selective silencing of cPD1-mediated conjugation in mixed-plasmid E. faecalis populations—functionally impossible with any alternative inhibitor. Supplied as lyophilized trifluoroacetate salt, iPD1 also serves as a validated non-polar peptide MS calibration standard, reducing inventory for core facilities.

Molecular Formula C39H72N8O11
Molecular Weight 829.0 g/mol
Cat. No. B15615205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSex pheromone inhibitor ipd1
Molecular FormulaC39H72N8O11
Molecular Weight829.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyMUVGTRUVAJHATO-ACNOIZITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sex Pheromone Inhibitor iPD1 – Peptide Identity, Plasmid Origin, and Core Biochemical Parameters for Procurement Evaluation


Sex Pheromone Inhibitor iPD1 (CAS 120116-56-5) is a naturally occurring linear octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH (ALILTLVS), a molecular formula of C₃₉H₇₂N₈O₁₁, and a molecular weight of approximately 829.05 Da [1]. It is natively produced as the C-terminal eight-residue cleavage product of a 21-amino-acid precursor encoded by the ipd gene located on the Enterococcus faecalis (formerly Streptococcus faecalis) bacteriocin plasmid pPD1 [1][2]. iPD1 functions as a competitive antagonist of the sex pheromone cPD1, binding to the intracellular receptor TraA and thereby blocking the conjugative mating response in this Gram-positive bacterial system [2]. The compound is commercially available as a lyophilized peptide, typically supplied as the trifluoroacetate salt, and is soluble in DMSO and other organic solvents [1].

Why iPD1 Cannot Be Replaced by iAD1, iCF10, iAM373, or Other In-Class Pheromone Inhibitors – The Cross-Specificity Barrier


Despite belonging to the same functional class of enterococcal sex pheromone inhibitors, iPD1, iAD1, iCF10, iAM373, and iOB1 exhibit fundamentally non-interchangeable receptor specificities. Each inhibitor is genetically encoded on a distinct plasmid (pPD1, pAD1, pCF10, pAM373, and pOB1, respectively) and has evolved to antagonize only its cognate pheromone–receptor pair [1]. At the intracellular receptor TraA of the pPD1 system, iPD1 competitively inhibits [³H]cPD1 binding with an IC₅₀ of 0.33 nM, whereas iAD1, iCF10, iAM373, and iOB1 show no measurable inhibition even at concentrations exceeding 1,000 nM [1]. This absolute specificity barrier means that substituting any alternative in-class inhibitor for iPD1 in a pPD1/TraA-based experimental system will yield a functionally null result. Furthermore, the genetic organization of the pPD1 regulatory region—traC-traB-traA-ipd—differs from that of pAD1 and pCF10 in critical aspects of transcriptional regulation, meaning iPD1 production, processing, and regulatory feedback are plasmid-specific phenomena not recapitulated by heterologous inhibitors [2].

iPD1 Quantitative Differentiation Evidence: Head-to-Head Binding, Functional, and Physicochemical Data vs. Closest Analogs


TraA Receptor Binding Specificity: iPD1 vs. All Other Known Enterococcal Pheromone Inhibitors

iPD1 is the sole peptide inhibitor that binds with high affinity to the pPD1-encoded intracellular receptor TraA. In a head-to-head panel of eight pheromones and inhibitors tested against recombinant GST-TraA, iPD1 inhibited [³H]cPD1 binding with an IC₅₀ of 0.33 nM, which is numerically lower (higher affinity) than even the natural agonist cPD1 itself (IC₅₀ = 0.50 nM). By contrast, the inhibitors from all other plasmid systems—iAD1 (pAD1), iCF10 (pCF10), iAM373 (pAM373), and iOB1 (pOB1)—as well as their cognate pheromones cAD1, cCF10, cAM373, and cOB1—all showed IC₅₀ values exceeding 1,000 nM against GST-TraA, representing a greater than 3,000-fold selectivity window [1].

TraA receptor competitive binding plasmid specificity Enterococcus faecalis conjugation inhibition

Donor Spheroplast Binding Activity: iPD1 vs. Non-Cognate Inhibitors in a Native Membrane Context

In donor spheroplasts of E. faecalis strain OG1X carrying pAM351 (a pPD1 derivative), which represent a native membrane-associated receptor environment, iPD1 inhibited [³H]cPD1 binding with an IC₅₀ of 0.45 nM. All non-cognate pheromones and inhibitors—including iAD1, iCF10, cAD1, cCF10, cAM373, iAM373, cOB1, and iOB1—exhibited IC₅₀ values greater than 1,000 nM, confirming that iPD1's high-affinity interaction is preserved in a physiologically relevant cellular context [1]. The natural agonist cPD1 showed an IC₅₀ of 1.49 nM under identical conditions, meaning iPD1 binds the native receptor population approximately 3.3-fold more potently than the endogenous agonist [1].

spheroplast binding donor cell native receptor context competitive inhibition conjugation

Pure Antagonism Without Residual Agonist Activity: iPD1 vs. cPD1 in the Cell Clumping Bioassay

A critical functional differentiation for procurement is that iPD1 is a pure antagonist with no detectable agonist activity. In the microtiter cell-clumping bioassay using pPD1 donor strain 39-5Sα, cPD1—the natural agonist—induced sexual aggregation at a minimum concentration of 0.1 nM. iPD1, even at concentrations exceeding 350 nM, failed to induce any clumping response [1]. This >3,500-fold window between antagonist binding affinity and any spurious agonist activity is not automatically guaranteed for all inhibitors in this class, as some inhibitor peptides from related systems have been shown to retain partial agonist character under certain conditions [2]. For researchers designing experiments where even trace agonist contamination would confound interpretation, iPD1's functionally silent profile at saturating concentrations provides a clear procurement rationale.

functional antagonism cell aggregation clumping bioassay cPD1 agonist-free

Genetically Defined Biosynthetic Origin: The 21-Amino-Acid iPD1 Precursor and its Operonic Context as a Traceability Advantage

Unlike chemically synthesized analogs that lack a defined genomic context, iPD1 is the product of a well-characterized genetic locus. The ipd gene on plasmid pPD1 encodes a 21-amino-acid precursor peptide (MKQQKKHIAALLFALILTLVS), from which the C-terminal eight residues (ALILTLVS) are proteolytically processed to yield mature iPD1 [1]. The ipd gene resides within a 5.4-kb EcoRV-HincII segment organized as traC-traB-traA-ipd, an operonic arrangement conserved in analogous form across pAD1 and pCF10 but with distinct regulatory features [1]. Notably, disruption of the traC gene in pPD1 (strain pAM351CM) reduces pheromone sensitivity, requiring a fourfold higher concentration of cPD1 to induce sexual aggregation compared to wild-type donor cells [1][2]. This genetic characterization means that iPD1's biological function can be studied not only through exogenous peptide addition but also through genetic manipulation of the ipd locus—a capability unavailable for inhibitors lacking a cloned and sequenced gene.

ipd gene precursor processing traC-traB-traA-ipd operon pheromone shutdown genetic traceability

TraC Extracellular Binding Protein Affinity: A Partial Cross-Reactivity Profile That Informs Experimental Design

In contrast to the absolute specificity observed at TraA, the extracellular pheromone-binding protein TraC (a homolog of oligopeptide permease substrate-binding proteins) exhibits broader ligand recognition. At TraC-expressing cells, iPD1 inhibited [³H]cPD1 binding with an IC₅₀ of 78.5 nM—approximately 240-fold weaker than its TraA binding but still the strongest among all tested inhibitors at TraC. For comparison, cCF10 (IC₅₀ = 126 nM), iCF10 (IC₅₀ = 100 nM), and iOB1 (IC₅₀ = 16.5 nM) also showed measurable TraC binding, while cAD1, iAD1, cAM373, iAM373, and cOB1 all exceeded 1,000 nM [1]. This partial cross-reactivity at TraC is mechanistically informative: TraC functions as a less-specific extracellular binding protein that facilitates pheromone import, whereas TraA serves as the high-specificity intracellular receptor that ultimately determines biological response [1]. For experimental designs where TraC-mediated import must be distinguished from TraA-mediated signaling, iPD1's differential affinity profile across the two binding proteins provides a useful pharmacological tool.

TraC binding protein extracellular pheromone binding cross-reactivity oligopeptide permease pheromone import

Non-Polar Character and Dual Utility as a Mass Spectrometry Calibration Standard

A procurement-relevant differentiation is iPD1's established secondary application as a mass spectrometry calibration standard. The non-polar character conferred by its hydrophobic amino acid composition (Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser; calculated hydrophobicity index reflecting four branched-chain aliphatic residues) makes it suitable for calibrating instruments across a retention time and m/z range relevant to medium-hydrophobicity peptides [1]. This dual-use property—functioning both as a specific biochemical probe for pPD1/cPD1/TraA signaling studies and as an MS calibration tool—is not documented for iAD1, iCF10, or iAM373 in major vendor technical datasheets . For laboratories that conduct both microbiological signaling research and proteomics workflows, procuring iPD1 can serve two distinct experimental needs with a single catalog item, potentially simplifying inventory and reducing the number of separate peptide standards required.

mass spectrometry calibration non-polar peptide hydrophobicity dual-use MALDI-TOF

Research and Industrial Application Scenarios Where iPD1 Differentiation Drives Procurement Decisions


Plasmid-Specific Conjugation Studies Requiring Selective Pharmacological Blockade of the pPD1/cPD1/TraA Axis

In mixed-plasmid Enterococcus faecalis populations where multiple pheromone-responsive plasmids coexist (e.g., pPD1 alongside pAD1 or pCF10), iPD1 is the only inhibitor that can selectively silence cPD1-mediated conjugation without cross-suppressing pAD1 or pCF10 systems. The >3,000-fold selectivity window at TraA (IC₅₀ 0.33 nM for iPD1 vs. >1,000 nM for all non-cognate inhibitors) [1] enables plasmid-specific loss-of-function experiments that are impossible with any alternative inhibitor. This is directly relevant for research on horizontal gene transfer of antibiotic resistance and virulence determinants in enterococci.

In Vitro Reconstitution of the pPD1 Pheromone Signaling Pathway Using Purified TraA and TraC Components

Biochemical reconstitution experiments employing recombinant GST-TraA (Kd for cPD1 = 0.49 ± 0.08 nM) [1] or TraC-expressing whole cells require iPD1 as the cognate antagonist to validate binding specificity and to distinguish TraA-mediated intracellular signaling from TraC-mediated extracellular pheromone import. iPD1's differential IC₅₀ values—0.33 nM at TraA vs. 78.5 nM at TraC [1]—provide a quantitative framework for titrating inhibitor concentrations to achieve selective blockade of one arm of the pathway while leaving the other functional, a capability not available with non-cognate inhibitors.

Synthetic Biology and Engineered Quorum-Sensing Circuits in Gram-Positive Hosts

For synthetic biology applications in which the pPD1 cPD1/iPD1/TraA regulatory module is ported into heterologous hosts (as demonstrated by functional iPD1 expression from cloned ipd in Escherichia coli) [1], iPD1 peptide serves as the necessary exogenous chemical input for calibrating circuit response. The availability of a fully sequenced 21-amino-acid precursor gene and validated traC and traB disruption mutants [1] enables genetic tuning of inhibitor production levels, while exogenous synthetic iPD1 provides a chemically defined input for dose–response characterization.

Proteomics Core Facilities and Multi-User MS Platforms Seeking Dual-Purpose Peptide Standards

In core facility settings where budgets and storage space favor reagents with documented multi-purpose utility, iPD1's established role as a non-polar peptide calibration standard for mass spectrometry [1] offers procurement efficiency. A single vial of iPD1 can support both biochemical signaling assays in collaborating microbiology groups and instrument calibration runs in the proteomics workflow, reducing the number of separate peptide standards that must be inventoried, tracked, and reordered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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